![molecular formula C30H41N7O6 B13715949 2-[[4-[2-(tert-Butoxycarbonyl)ethyl]phenylethyl]amino]2',3'-O-isopropylideneadenosine-5'-N-ethylcarboxamide](/img/structure/B13715949.png)
2-[[4-[2-(tert-Butoxycarbonyl)ethyl]phenylethyl]amino]2',3'-O-isopropylideneadenosine-5'-N-ethylcarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-[2-(tert-Butoxycarbonyl)ethyl]phenylethyl]amino]2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide is a complex organic compound with a molecular formula of C30H41N7O6 and a molecular weight of 595.69 g/mol. This compound is primarily used as an intermediate in the preparation of CGS 21680, a selective adenosine A2A receptor agonist.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[2-(tert-Butoxycarbonyl)ethyl]phenylethyl]amino]2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide involves multiple steps. The reaction conditions typically involve the use of solvents such as DMSO, ethyl acetate, and methanol.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as laboratory methods, with optimizations for scale, yield, and purity. Flow microreactor systems have been developed for the efficient introduction of the tert-butoxycarbonyl group into various organic compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2-[[4-[2-(tert-Butoxycarbonyl)ethyl]phenylethyl]amino]2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
2-[[4-[2-(tert-Butoxycarbonyl)ethyl]phenylethyl]amino]2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on cellular signaling pathways.
Medicine: Investigated for its role in the development of adenosine receptor agonists, which have therapeutic potential in treating cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-[[4-[2-(tert-Butoxycarbonyl)ethyl]phenylethyl]amino]2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide involves its role as an intermediate in the synthesis of CGS 21680. CGS 21680 is a selective adenosine A2A receptor agonist, which means it binds to and activates these receptors. This activation leads to various downstream effects, including vasodilation and anti-inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Another compound containing the Boc group, used in similar synthetic applications.
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar in structure and used in organic synthesis.
Uniqueness
2-[[4-[2-(tert-Butoxycarbonyl)ethyl]phenylethyl]amino]2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide is unique due to its specific application in the synthesis of CGS 21680. Its structure allows for selective activation of adenosine A2A receptors, which is not commonly found in other similar compounds.
Eigenschaften
Molekularformel |
C30H41N7O6 |
|---|---|
Molekulargewicht |
595.7 g/mol |
IUPAC-Name |
tert-butyl 3-[4-[2-[[9-[(3aS,4R,6S,6aR)-6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-6-aminopurin-2-yl]amino]ethyl]phenyl]propanoate |
InChI |
InChI=1S/C30H41N7O6/c1-7-32-26(39)22-21-23(43-30(5,6)42-21)27(40-22)37-16-34-20-24(31)35-28(36-25(20)37)33-15-14-18-10-8-17(9-11-18)12-13-19(38)41-29(2,3)4/h8-11,16,21-23,27H,7,12-15H2,1-6H3,(H,32,39)(H3,31,33,35,36)/t21-,22-,23-,27+/m0/s1 |
InChI-Schlüssel |
HTABKEQHHQHYFD-RNLGNXJRSA-N |
Isomerische SMILES |
CCNC(=O)[C@@H]1[C@H]2[C@@H]([C@@H](O1)N3C=NC4=C(N=C(N=C43)NCCC5=CC=C(C=C5)CCC(=O)OC(C)(C)C)N)OC(O2)(C)C |
Kanonische SMILES |
CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=C(N=C43)NCCC5=CC=C(C=C5)CCC(=O)OC(C)(C)C)N)OC(O2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


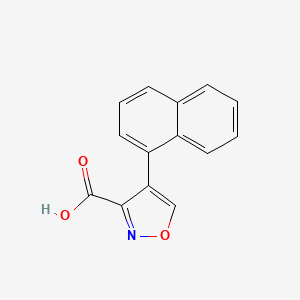
![3-[[4-(2-Pyrimidinyl)phenyl]amino]benzoic Acid](/img/structure/B13715873.png)
![Methyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715874.png)
![4-[4-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13715880.png)
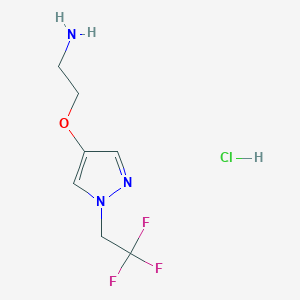
![3-Oxo-3-[6-(trifluoromethyl)-2-pyridyl]propanenitrile](/img/structure/B13715890.png)
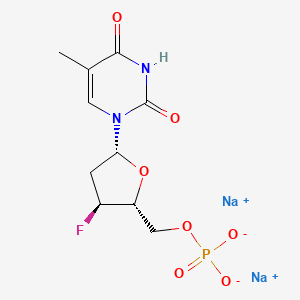
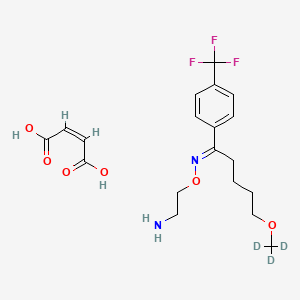
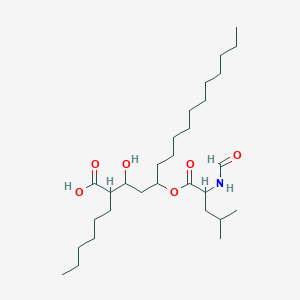

![6-Ethoxycarbonyl-5,6,7,8-tetrahydro-2-thioureido-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine](/img/structure/B13715933.png)



